2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
Overview
Description
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of a hydroxy group and a trifluoromethoxy group attached to an acetophenone backbone. This compound is used primarily in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group into the acetophenone structure. One common method involves the reaction of 2-hydroxyacetophenone with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2’-hydroxy-5’-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the hydroxy and trifluoromethoxy groups. These functional groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an acetophenone group.
2-Hydroxy-5-methoxyacetophenone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Hydroxy-5-nitroacetophenone: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development, particularly in the synthesis of novel organic molecules and the exploration of new chemical reactions.
Biological Activity
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an organic compound characterized by the presence of a hydroxy group and a trifluoromethoxy substituent on the acetophenone framework. Its unique chemical structure, denoted by the formula CHFO, contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to delve into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
The synthesis of this compound typically involves the reaction of 2-hydroxyacetophenone with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions using solvents like dimethylformamide (DMF) to yield the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against common bacterial strains, it was found to inhibit growth effectively:
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 13 |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various models. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes key findings from these studies:
Study | Effect Observed | Concentration Tested |
---|---|---|
BV2 Microglial Cells | Inhibition of iNOS and COX-2 expression | 10 µM |
RAW264.7 Macrophages | Decreased TNF-α secretion | 5 µM |
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Potential Anticancer Activity
Emerging studies indicate that this compound might possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, such as HepG2 hepatoma cells. The mechanism appears to involve the accumulation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .
Case Studies
- Hepatoma Cell Study : A recent study demonstrated that treatment with this compound resulted in significant nuclear condensation and apoptotic laddering in HepG2 cells after 24 hours of exposure .
- Inflammation Model : In an animal model of LPS-induced inflammation, administration of this compound led to a marked reduction in inflammatory markers and improvement in tissue integrity .
The precise mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interactions with specific molecular targets, including enzymes and receptors influenced by its hydroxy and trifluoromethoxy groups. These interactions may enhance binding affinity and specificity, leading to various biological outcomes.
Properties
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5(13)7-4-6(2-3-8(7)14)15-9(10,11)12/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWYHQOZXGAPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379380 | |
Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146575-64-6 | |
Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146575-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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